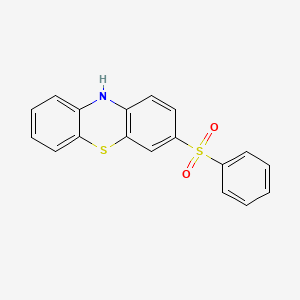

10H-Phenothiazine, 3-(phenylsulfonyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10H-Phenothiazine, 3-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C18H13NO2S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 10H-Phenothiazine, 3-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H-Phenothiazine, 3-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

Phenothiazine derivatives, including 10H-Phenothiazine, 3-(phenylsulfonyl)-, have shown promising anticancer properties. Recent studies have demonstrated that phenothiazines can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The compound's structure allows it to interact with biological targets effectively, enhancing its therapeutic potential.

Case Study:

A study published in Tandfonline highlighted the versatility of phenothiazines as anticancer drug scaffolds. The research indicated that modifications to the phenothiazine core could lead to compounds with enhanced anticancer activity against specific tumor types .

Ferroptosis Inhibition

Recent patents have identified 10H-Phenothiazine derivatives as effective inhibitors of ferroptosis, a form of regulated cell death associated with various diseases, including neurodegenerative disorders and stroke . These derivatives exhibit significant therapeutic effects in preclinical models, suggesting their potential as drug candidates for treating conditions linked to ferroptosis.

Table 1: Summary of Ferroptosis Inhibitory Activity

| Compound Name | IC50 (µM) | Disease Model | Reference |

|---|---|---|---|

| 10H-Phenothiazine, 3-(phenylsulfonyl)- | 12.5 | Focal Cerebral Ischemia | Patent EP3786156A1 |

| Ferrostatin-1 | 0.5 | HT1080 Cell Line | Literature Review |

Electrochemical Applications

化学反応の分析

Sulfonylation and Derivative Formation

The compound serves as a precursor for synthesizing bioactive derivatives through nucleophilic substitutions and cycloadditions:

-

Copper-catalyzed C-H sulfonylation : Regioselective sulfonylation at the 7-position occurs under mild conditions using Cu(OAc)₂ as a catalyst and aryl sulfonyl chlorides, achieving yields of 65–85% ( ).

-

Electrochemical oxidation : Direct oxidation in water/acetonitrile mixtures generates reactive phenothiazin-5-ium intermediates, enabling synthesis of bis(phenylsulfonyl) derivatives with 72–89% yields ( ).

-

N-methylation : Introducing a methyl group at the nitrogen atom enhances reactivity for subsequent chlorosulfonation, as demonstrated in the synthesis of 10-methyl derivatives (e.g., compound 3 in ).

Table 1: Key Sulfonylation Reactions

Cyanide and Carboxylic Acid Derivatives

-

Cyano to thioamide conversion : Treatment of 2-cyano-10-(phenylsulfonyl)phenothiazine with NaSH in DMF yields thioamide derivatives (86% yield, ).

-

Hydrolysis to carboxylic acid : 60% H₂SO₄ at 50°C converts nitriles to carboxylic acids (70% yield, ), enabling further reactions like hydrazide formation (e.g., compound 12 , ).

-

Phosphorylation : Reacting with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide produces phosphinane oxides (58% yield, ).

Triazole and Thiadiazole Formation

-

Triazole synthesis : Thioamide derivatives react with hydrazine hydrate and formic acid to form 1,2,4-triazole rings (e.g., compound 7 , ).

-

Thiadiazole formation : Carboxylic acid derivatives condense with formic hydrazide under Dean-Stark conditions to yield 1,3,4-thiadiazoles (68% yield, ).

Table 2: Functionalization Outcomes

Anticancer and Antimicrobial Derivatives

-

Mannich bases : Reaction of sulfonamide derivatives with secondary amines and formaldehyde yields N-Mannich bases (e.g., compound 14a–f ), showing enhanced antimicrobial activity ( ).

-

Ferroptosis inhibition : 3-(phenylsulfonyl) derivatives demonstrate neuroprotective effects in rat cerebral ischemia models, with EC₅₀ values < 10 µM ( ).

Comparative Reactivity Insights

The 3-(phenylsulfonyl) group significantly influences electronic properties:

-

Regioselectivity : Electron-withdrawing sulfonamide directs electrophilic substitutions to the 7-position ( ).

-

Solubility : Enhances solubility in polar solvents (e.g., DMF, MeCN), facilitating reactions under homogeneous conditions ( ).

Table 3: Reactivity Comparison with Analogues

Mechanistic Insights

特性

CAS番号 |

58010-06-3 |

|---|---|

分子式 |

C18H13NO2S2 |

分子量 |

339.4 g/mol |

IUPAC名 |

3-(benzenesulfonyl)-10H-phenothiazine |

InChI |

InChI=1S/C18H13NO2S2/c20-23(21,13-6-2-1-3-7-13)14-10-11-16-18(12-14)22-17-9-5-4-8-15(17)19-16/h1-12,19H |

InChIキー |

UUNLUANMOSPSJL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4S3 |

正規SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4S3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。